n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine
CAS No.:
Cat. No.: VC19980006
Molecular Formula: C15H18N2S
Molecular Weight: 258.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2S |
|---|---|
| Molecular Weight | 258.4 g/mol |
| IUPAC Name | N-[(4-methylsulfanylphenyl)methyl]-1-pyridin-2-ylethanamine |
| Standard InChI | InChI=1S/C15H18N2S/c1-12(15-5-3-4-10-16-15)17-11-13-6-8-14(18-2)9-7-13/h3-10,12,17H,11H2,1-2H3 |
| Standard InChI Key | RDRISPAPVQVVRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=CC=N1)NCC2=CC=C(C=C2)SC |
Introduction
n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine is an organic compound characterized by its unique structure, which includes a benzyl group substituted with a methylthio moiety, a pyridinyl group, and an ethanamine backbone. This compound belongs to the class of heterocyclic amines, often studied for their potential biological activities.
Molecular Formula
The molecular formula of this compound is C15H18N2S, which corresponds to:
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Carbon (C): 15 atoms
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Hydrogen (H): 18 atoms
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Nitrogen (N): 2 atoms
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Sulfur (S): 1 atom
General Synthetic Pathway
The synthesis of n-(4-(Methylthio)benzyl)-1-(pyridin-2-yl)ethan-1-amine typically involves:
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Preparation of the benzyl precursor: The starting material is often 4-methylthiobenzaldehyde, which undergoes reductive amination or alkylation reactions.
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Formation of the ethanamine linkage: This step involves coupling the benzyl derivative with a pyridinyl ethanamine precursor using catalytic or base-mediated conditions.
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Purification: The product is purified via recrystallization or chromatography.
Pharmaceutical Research
Compounds containing pyridine and benzyl groups are commonly investigated for their pharmacological properties, including:
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Antimicrobial activity: The thioether group may enhance interactions with microbial enzymes.
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Neurological effects: The amine functionality can interact with neurotransmitter receptors.
Material Science
The compound's aromatic and heterocyclic nature makes it a potential candidate for use in:
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Organic semiconductors.
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Ligands in coordination chemistry.
Biological Activity
Although specific data for this compound is unavailable, compounds with similar structures are known to exhibit:
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Antibacterial and antifungal properties due to their ability to disrupt microbial membranes.
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Enzyme inhibition, particularly targeting sulfur-containing enzymes.
Techniques Used
To confirm its structure and purity, standard analytical methods include:
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Nuclear Magnetic Resonance (NMR):
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Proton (H NMR): Identifies hydrogen environments.
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Carbon (C NMR): Confirms carbon skeleton.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups like -NH2 and -SCH3.
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